(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid
CAS No.: 177780-31-3
Cat. No.: VC0071885
Molecular Formula: C10H12O4
Molecular Weight: 196.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177780-31-3 |
|---|---|
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.202 |
| IUPAC Name | (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12O4/c1-10(13,9(11)12)7-5-3-4-6-8(7)14-2/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1 |
| Standard InChI Key | NJTDBNHQZPMBPR-JTQLQIEISA-N |
| SMILES | CC(C1=CC=CC=C1OC)(C(=O)O)O |
Introduction
IUPAC Name
The systematic IUPAC name for the compound is (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 196.20 g/mol
Stereochemistry
The "(2S)" designation indicates that the compound has a specific stereochemical configuration at the second carbon atom, which is crucial for its reactivity and interactions in biological systems.
Structural Features
The compound consists of:
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A carboxylic acid group (),
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A hydroxyl group (),
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A methoxy-substituted aromatic ring () attached to the second carbon.
General Synthetic Approach
The synthesis of (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid typically involves:
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Starting Materials: Phenolic derivatives such as 2-methoxybenzaldehyde or 2-methoxyphenol.
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Key Reactions:
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Aldol condensation or related reactions to introduce the hydroxyl group.
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Oxidation or hydrolysis steps to form the carboxylic acid functionality.
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Chiral Resolution: To ensure the (2S) configuration, chiral catalysts or resolution methods may be employed.
Pharmaceutical Relevance
The compound's structural motif is common in biologically active molecules, including:
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Non-steroidal anti-inflammatory drugs (NSAIDs),
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Antioxidants due to its phenolic nature,
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Potential intermediates in the synthesis of drugs targeting metabolic pathways.
Chemical Synthesis
As a chiral building block, (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid is used in:
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Synthesizing enantiomerically pure compounds,
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Studying stereoselective reactions.
Enzyme Inhibition
Carboxylic acids with phenolic substitutions are known to inhibit enzymes like urease or cyclooxygenase, which could lead to applications in anti-inflammatory therapies.
Table: Comparative Data on Related Compounds
Limitations
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The compound's stability under various conditions (e.g., high temperatures or strong acids/bases) needs further study.
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Limited data on its pharmacokinetics and toxicity.
Future Research
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Investigating its role as a precursor for drug synthesis.
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Exploring its interaction with biological targets using molecular docking techniques.
This detailed analysis highlights the importance of (2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid as a versatile compound in organic chemistry and potential pharmaceutical applications. Further studies are warranted to fully exploit its capabilities in diverse fields such as drug development and material science.
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